

Preclinical Pharmacological Profile of Vilanterol Acetate: A Technical Guide

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Compound of Interest

Compound Name: Vilanterol Acetate

Cat. No.: B13418200

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Introduction

Vilanterol acetate is a novel, inhaled long-acting β_2 -adrenoceptor agonist (LABA) with a 24-hour duration of action, developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.^{[1][2]} This technical guide provides an in-depth overview of the preclinical pharmacological profile of vilanterol, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Pharmacological Attributes

Vilanterol is a potent and selective β_2 -adrenoceptor agonist.^[3] Its pharmacological effect is mediated through the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).^[4] The subsequent increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs.^[4]

Data Summary

The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on vilanterol's binding affinity, functional potency, selectivity, and duration of action against other common LABAs.

Table 1: Receptor Binding Affinity of Vilanterol and Comparators

Compound	Receptor	Affinity (pKi)	Source
Vilanterol	Human $\beta 2$ -AR	9.4 ± 0.1	Slack et al., 2013
Salmeterol	Human $\beta 2$ -AR	9.3 ± 0.1	Slack et al., 2013
Indacaterol	Human $\beta 2$ -AR	8.8 ± 0.1	Slack et al., 2013
Olodaterol	Human $\beta 2$ -AR	8.7 ± 0.1	Slack et al., 2013
Formoterol	Human $\beta 2$ -AR	8.4 ± 0.1	Slack et al., 2013

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Intrinsic Efficacy of Vilanterol and Comparators in cAMP Assays

Compound	Assay System	Potency (pEC50)	Intrinsic Efficacy (% of Isoprenaline)	Source
Vilanterol	CHO cells expressing human $\beta 2$ -AR	9.1 ± 0.1	84 ± 3	Slack et al., 2013
Salmeterol	CHO cells expressing human $\beta 2$ -AR	8.7 ± 0.1	46 ± 2	Slack et al., 2013
Indacaterol	CHO cells expressing human $\beta 2$ -AR	8.6 ± 0.1	88 ± 4	Slack et al., 2013
Formoterol	CHO cells expressing human $\beta 2$ -AR	8.5 ± 0.1	100 ± 5	Slack et al., 2013

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: Selectivity Profile of Vilanterol and Comparators

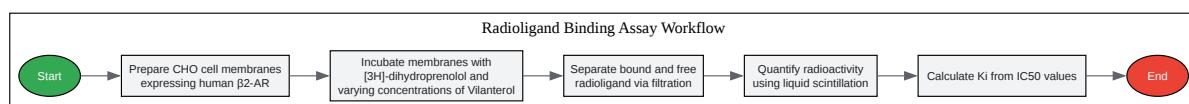
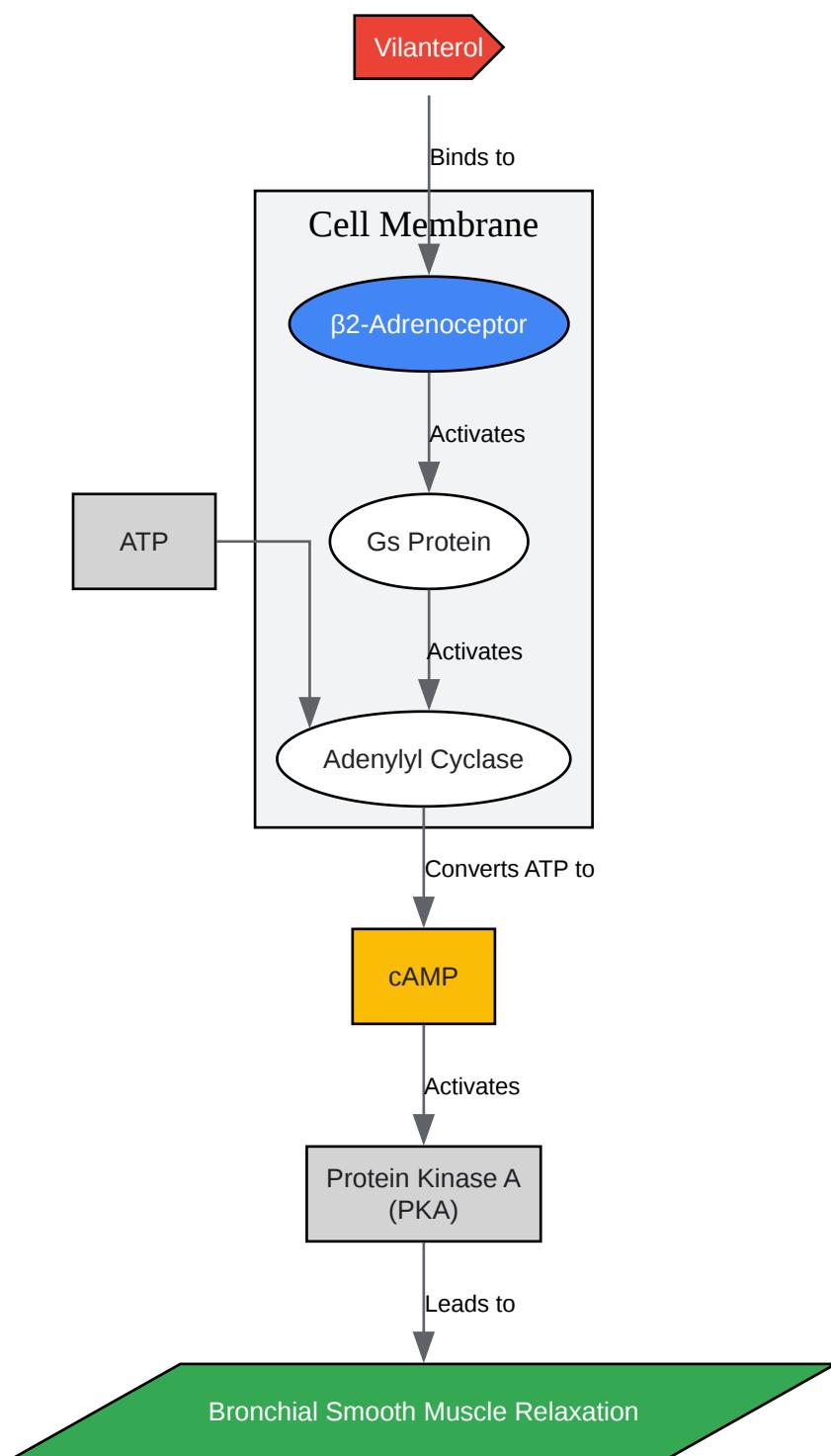
Compound	β2 vs β1 Selectivity (fold)	β2 vs β3 Selectivity (fold)	Source
Vilanterol	~1000	~400	DrugBank Online
Salmeterol	High (exact fold not specified)	High (exact fold not specified)	Slack et al., 2013
Indacaterol	Lower than Vilanterol/Salmeterol	Lower than Vilanterol/Salmeterol	Slack et al., 2013
Formoterol	Lower than Vilanterol/Salmeterol	Lower than Vilanterol/Salmeterol	Slack et al., 2013

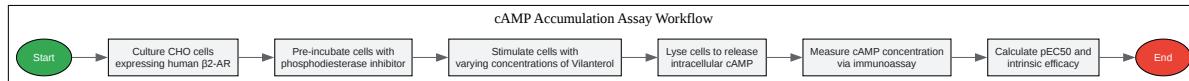
Table 4: In Vivo Bronchoprotection in Preclinical Models

Compound	Animal Model	Duration of Action (Half-life, hours)	Source
Vilanterol	Guinea Pig	18	Aparici et al., 2016
Indacaterol	Guinea Pig	51	Aparici et al., 2016
Olodaterol	Guinea Pig	47	Aparici et al., 2016

Signaling Pathway

Vilanterol exerts its therapeutic effect through the canonical β2-adrenoceptor signaling pathway, leading to bronchodilation.





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